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molecular formula C12H11NO4 B1308958 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 93041-44-2

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1308958
M. Wt: 233.22 g/mol
InChI Key: KOQSJBSGCNLIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362004B2

Procedure details

The reaction mixture of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate (12.85 g, 49.2 mmol) and sodium hydroxide (9.84 g, 246 mmol) in MeOH (100 mL) and Water (10 mL) in a 500-mL round bottom flask was stirred at 65° C. for 20 hours. The MeOH was removed in vacuo, then the concentrated reaction mixture was transferred to a 500-mL separatory funnel with 150 mL of water and 100 mL of ether. The organic layer was discarded. The aqueous layer was acidified by adding concentrated HCl (26 mL). The product precipitated and was separated by filtration and dried under high vacuum to give 10.63 g (93%, theoretical yield 11.47 g). 1H NMR (400 MHz, CD3OD) δ 2.69 (s, 3H, CH3), 3.77 (s, 3H, OCH3), 7.00-7.07 (m, 2H, aryl), 7.32-7.34 (m, 1H, aryl), 7.43-7.48 (m, 1H, aryl).
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:13]([C:14]([O:16]CC)=[O:15])=[C:12]([CH3:19])[O:11][N:10]=1.[OH-].[Na+].CCOCC.Cl>CO.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:13]([C:14]([OH:16])=[O:15])=[C:12]([CH3:19])[O:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.85 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NOC(=C1C(=O)OCC)C
Name
Quantity
9.84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the concentrated reaction mixture
CUSTOM
Type
CUSTOM
Details
The product precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give 10.63 g (93%, theoretical yield 11.47 g)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC1=C(C=CC=C1)C1=NOC(=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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